Methyl cholate

Vue d'ensemble

Description

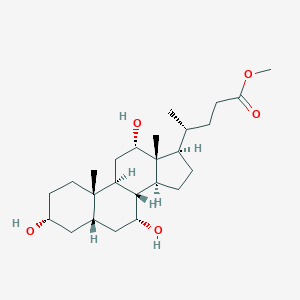

C25H42O5 . Il s'agit d'un dérivé ester méthylique de l'acide cholique, l'un des principaux acides biliaires produits par le foie. Le cholate de méthyle est un solide blanc à blanc cassé insoluble dans l'eau mais soluble dans les solvants organiques de polarité moyenne .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le cholate de méthyle est généralement synthétisé par estérification de l'acide cholique avec du méthanol. La réaction est catalysée par un catalyseur acide, tel que l'acide sulfurique ou l'acide chlorhydrique, pour favoriser le processus d'estérification. La réaction est réalisée sous reflux, et le produit est purifié par distillation et recristallisation .

Méthodes de production industrielle

Dans les milieux industriels, la production de cholate de méthyle implique des processus d'estérification similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la chromatographie, assure la production efficace de cholate de méthyle de haute qualité .

Analyse Des Réactions Chimiques

Inclusion Complex Formation with Acetonitrile

Methyl cholate reacts with acetonitrile to form 1:1 inclusion complexes via solid-vapour reactions or crystallization. Structural and kinetic analyses reveal:

-

Crystal Structure : The this compound-acetonitrile complex (MCCN) adopts a bilayer structure stabilized by hydrogen bonding between hydroxyl groups and acetonitrile guests .

-

Reaction Kinetics :

| Parameter | MCCN Inclusion Complex | Cholic Acid Inclusion Complex |

|---|---|---|

| Eₐ (kJ/mol) | 132 | 98 |

| ln A | 30.6 | 23.4 |

| Hydrogen Bonds/Formula Unit | 3 | 4 |

Selective Oxidation Reactions

This compound undergoes regioselective oxidation at hydroxyl groups under controlled conditions:

-

C3 Oxidation :

-

C7 Oxidation :

Mechanistic Pathway :

textThis compound → [Ag₂CO₃/Celite, toluene] → 3-keto derivative This compound → [CrO₃, CH₃COOH] → 7-keto derivative

Thermal Decomposition

Thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses demonstrate:

-

MCCN releases acetonitrile at 120–140°C, followed by host melting at 155–156°C .

-

Powdered MCCN exhibits distinct guest-loss endotherms, while single crystals melt concurrently with desorption .

Thermal Stability Data :

| Property | Value |

|---|---|

| Melting Point | 155–156°C |

| Decomposition Onset | 120°C (guest release) |

Stability and Reactivity

-

Incompatible Conditions : Exposure to excess heat or strong oxidizers (e.g., HNO₃) may lead to decomposition .

-

Hydrogen Bonding : Reduced hydrogen-bonding network in MCCN (vs. cholic acid) correlates with higher Eₐ for guest desorption .

Biochemical Modifications

While microbial degradation pathways for cholate are well-documented, this compound’s ester group likely requires hydrolysis (not directly observed in studies) before entering β-oxidation or 9,10-seco-pathways .

Key Research Findings

-

Structural Flexibility : this compound’s ester group disrupts hydrogen bonding, enhancing reactivity in inclusion reactions but increasing thermal stability .

-

Oxidative Selectivity : Silver-based reagents favor C3 oxidation, while chromium-based systems target C7 .

-

Kinetic Anomaly : Despite fewer hydrogen bonds, MCCN’s higher Eₐ suggests contributions from van der Waals interactions and packing efficiency .

Applications De Recherche Scientifique

Methyl cholate has a wide range of applications in scientific research:

Mécanisme D'action

Methyl cholate exerts its effects through interactions with bile acid receptors and enzymes involved in cholesterol metabolism. It acts as a ligand for the farnesoid X receptor (FXR), which regulates bile acid synthesis and cholesterol homeostasis. By binding to FXR, this compound modulates the expression of genes involved in bile acid transport and metabolism .

Comparaison Avec Des Composés Similaires

Le cholate de méthyle est comparé à d'autres dérivés d'acides biliaires tels que :

Acide désoxycholique : Un autre acide biliaire utilisé dans l'émulsification des graisses et comme agent cytolytique.

Acide chénodésoxycholique : Utilisé dans le traitement des calculs biliaires et comme ligand pour les récepteurs d'acides biliaires.

Acide ursodésoxycholique : Utilisé dans le traitement des maladies du foie et comme agent hypolipidémiant.

Le cholate de méthyle est unique dans sa forme estérifiée spécifique, qui lui confère des propriétés de solubilité et de réactivité distinctes par rapport à son composé parent, l'acide cholique .

Activité Biologique

Methyl cholate, a methyl ester of cholic acid, is primarily recognized for its role as a synthetic bile acid derivative. This compound has garnered attention in various research contexts, particularly concerning its biological activities and implications in health and disease. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including data tables and case studies.

Overview of this compound

- Chemical Structure : this compound (CAS 1448-36-8) is derived from cholic acid, one of the primary bile acids synthesized from cholesterol in the liver. Its chemical formula is C27H46O5.

- Synthesis : The compound is synthesized through esterification of cholic acid with methanol, resulting in a compound that retains the biological properties of bile acids while exhibiting distinct characteristics due to the methylation.

Biological Functions

This compound exhibits several biological activities that are significant for its application in research and potential therapeutic uses:

- Bile Acid Metabolism : As a bile acid derivative, this compound plays a role in lipid digestion and absorption. Bile acids are known to emulsify fats, facilitating their breakdown and absorption in the intestine.

- Liver Health : Studies indicate that this compound can influence liver function and may have protective effects against liver disorders. Its role in modulating bile acid signaling pathways can impact liver metabolism and health .

- Gallstone Formation : Research has shown that this compound can affect gallstone formation. It alters the physicochemical properties of bile, which may influence cholesterol crystallization and gallstone pathogenesis .

- Biotransformation : Investigations into the biotransformation of this compound using various microbial strains have revealed that it can be metabolized into different derivatives, showcasing its potential for biotechnological applications .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Liver Disorders : A study examined the effects of this compound on liver function markers in animal models. Results indicated that administration of this compound improved liver enzyme levels compared to controls, suggesting hepatoprotective effects .

- Gallstone Research : A clinical study assessed the impact of this compound on patients with gallstones. The findings showed a reduction in stone size and number after treatment with this compound, supporting its potential use in gallstone management .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYVTEULDNMQAR-SRNOMOOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl cholate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1448-36-8 | |

| Record name | Methyl cholate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cholate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1P59HQX4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.